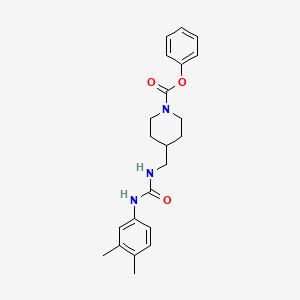
Phenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound. It is related to the class of compounds known as phenylpiperidines . Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to a piperidine ring . They are associated with a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related compounds involves the use of specific precursor chemicals . In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control . Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Aplicaciones Científicas De Investigación
Virtual Screening and Cancer Metastasis
Virtual screening targeting the urokinase receptor led to the discovery of compounds with potential for breast cancer metastasis treatment. One such compound, similar in structure to Phenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate, showed promising results in reducing tumor volumes and metastasis in animal models. This highlights its potential application in cancer research and therapy (Wang et al., 2011).
Coordination Polymers and Material Science
Research involving aromatic dicarboxylates forming uranyl ion coordination polymers indicates potential applications in material science. Analogous chemical structures to Phenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate have been used to create complexes with unique properties, potentially useful in various technological applications (Thuéry & Harrowfield, 2021).
Anti-inflammatory and Anti-proliferative Activities
Compounds with structures similar to Phenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate have been synthesized and evaluated for their anti-inflammatory and anti-proliferative activities. These compounds, particularly those in the N-acyl-N-phenyl ureas category, show significant potential in treating inflammation and possibly in cancer therapy due to their broad-spectrum anti-cancer activity (Ranise et al., 2001).
Photophysical Properties and Fluorophore Development
The study of the photophysical properties of borondipyrromethene analogues, which are structurally related to Phenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate, contributes to the development of fluorophores. These compounds are significant in research fields like bioimaging and molecular probes (Qin et al., 2005).
Anticancer Activity in Novel Derivatives
Derivatives of Phenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate have shown promising anticancer activities. Studies on novel triazole derivatives indicate significant potential in treating cancer, as evidenced by the improved health parameters in animal models (Arul & Smith, 2016).
Soluble Epoxide Hydrolase Inhibition
Compounds structurally similar to Phenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate have been identified as inhibitors of soluble epoxide hydrolase. This discovery has implications in the development of new therapeutic agents for various diseases, including cardiovascular and inflammatory disorders (Thalji et al., 2013).
Propiedades
IUPAC Name |
phenyl 4-[[(3,4-dimethylphenyl)carbamoylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16-8-9-19(14-17(16)2)24-21(26)23-15-18-10-12-25(13-11-18)22(27)28-20-6-4-3-5-7-20/h3-9,14,18H,10-13,15H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBZAWIWTHZUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-diallylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2841220.png)
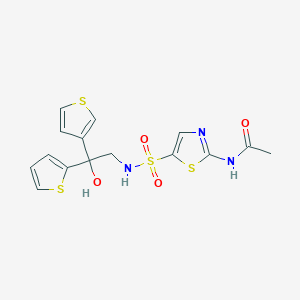

![N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2841223.png)
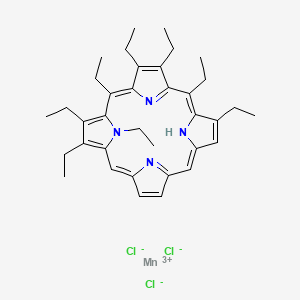
![(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2841229.png)
![2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide](/img/structure/B2841231.png)
![2-(sec-butylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2841232.png)
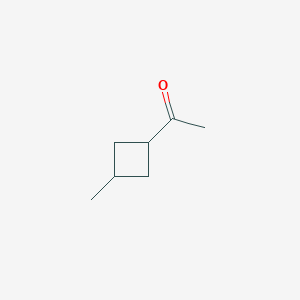

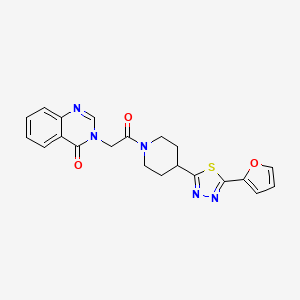
![N-[2-amino-2-(2,4-difluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2841240.png)
![8-(3-Chloro-4-methylphenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2841242.png)
![2-bromo-N-{[3-(4-fluorobenzamido)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2841243.png)